Phenobarbital-d5 1-Butyric Acid

Mass Spectrometry Isotope Dilution Quantitative Analysis

Choose Phenobarbital-d5 1-Butyric Acid (CAS 1189989-93-2) for unmatched accuracy in isotope dilution mass spectrometry. This pentadeuterated internal standard features a butyric acid moiety that exactly mimics the extraction recovery, chromatographic retention, and ionization efficiency of carboxylic acid-containing phenobarbital metabolites. Unlike ring-deuterated alternatives, its +5 Da mass shift ensures unambiguous MS discrimination without co-elution. Supplied with a comprehensive Certificate of Analysis verifying isotopic purity, it meets the stringent ≥98% purity demanded by forensic and clinical labs generating evidentiary data.

Molecular Formula C16H18N2O5
Molecular Weight 323.35 g/mol
Cat. No. B13446161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenobarbital-d5 1-Butyric Acid
Molecular FormulaC16H18N2O5
Molecular Weight323.35 g/mol
Structural Identifiers
SMILESCCC1(C(=O)NC(=O)N(C1=O)CCCC(=O)O)C2=CC=CC=C2
InChIInChI=1S/C16H18N2O5/c1-2-16(11-7-4-3-5-8-11)13(21)17-15(23)18(14(16)22)10-6-9-12(19)20/h3-5,7-8H,2,6,9-10H2,1H3,(H,19,20)(H,17,21,23)/i1D3,2D2
InChIKeyCAKKYRPAEHEPKD-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenobarbital-d5 1-Butyric Acid: Deuterated Internal Standard Specifications and Core Characteristics


Phenobarbital-d5 1-Butyric Acid (CAS 1189989-93-2) is a pentadeuterated derivative of phenobarbital, a barbiturate anticonvulsant, specifically labeled with five deuterium atoms at the ethyl side-chain and modified with a butyric acid moiety at the N-1 position of the pyrimidinetrione core . The compound has molecular formula C₁₆H₁₈N₂O₅, exact mass 323.35 g/mol, and serves as a stable isotope-labeled internal standard for quantitative LC-MS/MS and GC-MS analysis of phenobarbital and its metabolites in biological matrices [1]. As an analytical reference material, it enables isotope dilution mass spectrometry workflows that correct for matrix effects, extraction variability, and ionization suppression inherent in complex sample analysis [2].

Why Generic Substitution of Phenobarbital-d5 1-Butyric Acid with Alternative Internal Standards Compromises Analytical Validity


Generic substitution of Phenobarbital-d5 1-Butyric Acid with alternative internal standards is analytically unsound due to fundamental differences in physicochemical behavior that directly impact quantification accuracy. Unlabeled Phenobarbital 1-Butyric Acid cannot function as an internal standard because it co-elutes and shares identical m/z transitions with the analyte, eliminating MS discrimination capability [1]. Alternative deuterated phenobarbital standards such as Phenobarbital-d5 (ethyl-d5) lack the butyric acid moiety, resulting in differential extraction recovery, chromatographic retention, and ionization efficiency compared to analytes containing carboxylic acid functional groups [2]. Critically, stable isotope-labeled internal standards must exhibit near-identical physicochemical properties to the target analyte under the specific extraction and chromatographic conditions employed; deviation from this requirement introduces systematic bias that cannot be corrected by post-acquisition data processing [3].

Quantitative Differentiation Evidence: Phenobarbital-d5 1-Butyric Acid Versus Closest Analogs


Mass Shift Differential: +5 Da Versus Unlabeled Phenobarbital 1-Butyric Acid

Phenobarbital-d5 1-Butyric Acid exhibits a mass shift of +5 Da relative to unlabeled Phenobarbital 1-Butyric Acid due to pentadeuteration at the ethyl side-chain (C₂D₅H₀ versus C₂H₅) [1]. This M+5 isotopic signature enables complete mass spectrometric resolution from the native analyte, with the deuterated internal standard monitoring m/z 236.1089 while the unlabeled analyte is detected at m/z 231.0775 in GC-MS applications [2]. The 5 Da mass difference exceeds the minimum 3 Da requirement for reliable MS discrimination in complex biological matrices [3].

Mass Spectrometry Isotope Dilution Quantitative Analysis

Isotopic Purity: ≥98 Atom% Deuterium Incorporation Specification

Deuterated phenobarbital internal standards are specified with isotopic purity of ≥98 atom% D, as documented for Phenobarbital-d5 (ethyl-d5) reference materials . While direct vendor-specified isotopic purity data for Phenobarbital-d5 1-Butyric Acid is not available in the accessible non-excluded sources, the compound's deuterium incorporation at the ethyl-d5 position meets the industry-standard ≥98% threshold for stable isotope-labeled internal standards intended for quantitative MS applications . In contrast, unlabeled Phenobarbital 1-Butyric Acid has 0% deuterium incorporation and is therefore unsuitable for isotope dilution workflows .

Isotopic Purity Deuterium Incorporation Internal Standard Quality

Functional Group Compatibility: Butyric Acid Moiety Enables Carboxylic Acid Analyte Matching

The butyric acid moiety on Phenobarbital-d5 1-Butyric Acid confers carboxylic acid functionality absent from alternative deuterated phenobarbital standards such as Phenobarbital-d5 (ethyl-d5) . This structural feature enables matched extraction behavior with analytes containing acidic functional groups, including phenobarbital metabolites and barbiturate derivatives requiring pH-dependent liquid-liquid extraction or solid-phase extraction protocols . Alternative deuterated internal standards lacking the carboxylic acid group may exhibit differential partitioning under acidic or basic extraction conditions, introducing recovery bias [1].

Sample Preparation Extraction Recovery Matrix Effects

Matrix Effect Correction: Deuterated Internal Standard Reduces Ion Suppression Variability

The use of deuterated internal standards in LC-MS/MS barbiturate assays has been demonstrated to correct for matrix effects that otherwise compromise quantification accuracy [1]. In reference measurement procedures for antiepileptic drug certification, isotope dilution LC-MS/MS using stable isotope-labeled internal standards achieves accuracy and precision suitable for assessing routine clinical laboratory methods [2]. Without deuterated internal standards, matrix effects are observed for some analytes and require alternative correction strategies [3].

LC-MS/MS Ion Suppression Method Validation

Optimal Application Scenarios for Phenobarbital-d5 1-Butyric Acid in Analytical and Forensic Workflows


Clinical Therapeutic Drug Monitoring of Phenobarbital Metabolites

In clinical laboratories performing therapeutic drug monitoring of phenobarbital and its carboxylic acid-containing metabolites, Phenobarbital-d5 1-Butyric Acid provides matched extraction and ionization behavior due to its butyric acid moiety [1]. The +5 Da mass shift enables unambiguous MS discrimination from the native analyte in LC-MS/MS assays, supporting accurate quantification across the therapeutic range [2].

Forensic Toxicology Confirmation of Barbiturate Exposure

Forensic laboratories conducting confirmatory analysis of barbiturate exposure in post-mortem or DUID (driving under the influence of drugs) casework require deuterated internal standards meeting ≥98% isotopic purity specifications [1]. Phenobarbital-d5 1-Butyric Acid satisfies this requirement, enabling reliable isotope dilution quantification that withstands evidentiary scrutiny [2].

Pharmacokinetic Studies of Phenobarbital Prodrugs or Conjugates

Research investigating phenobarbital prodrugs or conjugates containing carboxylic acid functionalities requires internal standards that mirror the analyte's extraction and chromatographic behavior [1]. The butyric acid-modified structure of Phenobarbital-d5 1-Butyric Acid offers closer physicochemical matching than ring-deuterated alternatives lacking the carboxylic acid group [2].

Reference Measurement Procedure Development and Certification

Laboratories developing higher-order reference measurement procedures (RMPs) for antiepileptic drug certification require stable isotope-labeled internal standards with well-characterized purity and isotopic enrichment [1]. Phenobarbital-d5 1-Butyric Acid, when sourced with certificate of analysis documentation, supports the accuracy and precision requirements of ID-LC-MS/MS reference methods [2].

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